![molecular formula C18H28O3 B14762155 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to a pentanoic acid backbone, with additional methyl and butan-2-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of a phenol derivative with an appropriate alkyl halide under basic conditions to form the phenoxy group.
Attachment of the pentanoic acid backbone: The phenoxy intermediate is then reacted with a pentanoic acid derivative, often using esterification or acylation reactions.
Introduction of the methyl and butan-2-yl groups: These substituents are introduced through alkylation reactions, using suitable alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3-Methylbutan-2-yl derivatives
Uniqueness
3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid is unique due to its specific structural features, such as the combination of the phenoxy group with the pentanoic acid backbone and the presence of multiple alkyl substituents. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H28O3 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid |
InChI |
InChI=1S/C18H28O3/c1-7-17(3,4)13-9-11-14(12-10-13)21-15(16(19)20)18(5,6)8-2/h9-12,15H,7-8H2,1-6H3,(H,19,20) |
Clave InChI |
PHIXVOYZAQTDGF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC(C(=O)O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


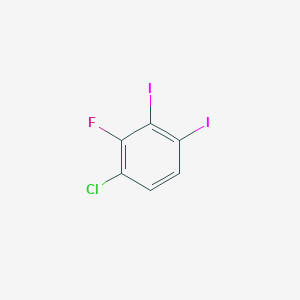
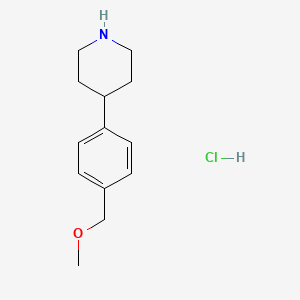
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
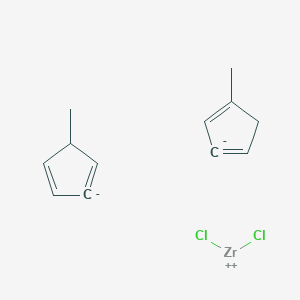
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
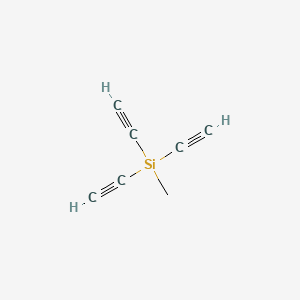
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
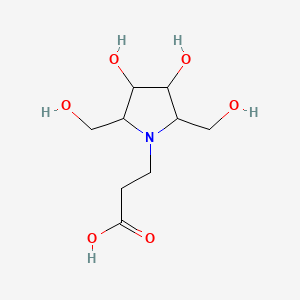
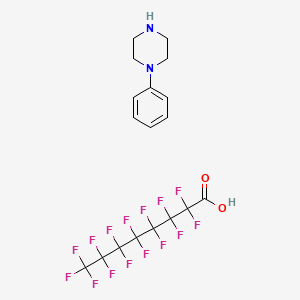

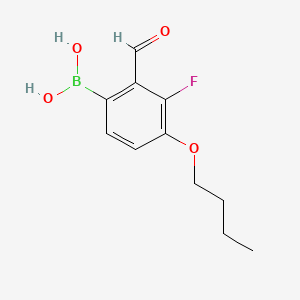
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)

